Cas no 68733-26-6 (2-Azido-2-deoxy-D-galactose)

2-Azido-2-deoxy-D-galactose Chemical and Physical Properties
Names and Identifiers
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- D-Galactose,2-azido-2-deoxy-
- (2R,3R,4R,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal
- 2-AZIDO-2-DEOXY-D-GALACTOSE
- 2-azido-2-deoxy-D-galactopyranose
- 2-Azido-2-desoxy-D-galactopyranose
- 2-deoxy-2-azido-D-galactose
- 2-deoxy-2-azidogalactopyranose
- D-Galactose,2-azido-2-deoxy
- W0124
- 2-Azido-2-deoxy-D-galactose USP/EP/BP
- 2-Azido-2-deoxy-D-galactose
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- MDL: MFCD09750682
- Inchi: 1S/C6H11N3O5/c7-9-8-3(1-10)5(13)6(14)4(12)2-11/h1,3-6,11-14H,2H2/t3-,4+,5+,6-/m0/s1
- InChI Key: MUIFUJRYFJTPGL-KCDKBNATSA-N
- SMILES: [C@@H](C=O)(N=[N+]=[N-])[C@@H](O)[C@@H](O)[C@H](O)CO
Computed Properties
- Exact Mass: 205.07000
- Monoisotopic Mass: 205.07
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 112A^2
Experimental Properties
- PSA: 139.90000
- LogP: -2.45064
2-Azido-2-deoxy-D-galactose Security Information
2-Azido-2-deoxy-D-galactose Customs Data
- HS CODE:2940000080
2-Azido-2-deoxy-D-galactose Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A886798-500mg |
2-Azido-2-deoxy-D-galactopyranose |
68733-26-6 | ≥98% | 500mg |
¥3,200.00 | 2022-09-29 | |
Biosynth | MA03562-500 mg |
2-Azido-2-deoxy-D-galactose |
68733-26-6 | 500MG |
$635.25 | 2023-01-04 | ||
TRC | A824863-10mg |
2-Azido-2-deoxy-D-galactose |
68733-26-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
Biosynth | MA03562-50 mg |
2-Azido-2-deoxy-D-galactose |
68733-26-6 | 50mg |
$114.35 | 2023-01-04 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY249895-1g |
2-Azido-2-deoxy-D-galactose |
68733-26-6 | >97% | 1g |
¥10712.00 | 2024-07-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY249895-0.25g |
2-Azido-2-deoxy-D-galactose |
68733-26-6 | >97% | 0.25g |
¥5343.00 | 2024-07-09 | |
Aaron | AR01DQPJ-1g |
D-Galactose, 2-azido-2-deoxy- |
68733-26-6 | 98% | 1g |
$788.00 | 2025-03-04 | |
A2B Chem LLC | AX19659-100mg |
D-Galactose, 2-azido-2-deoxy- |
68733-26-6 | 95% | 100mg |
$193.00 | 2024-04-19 | |
A2B Chem LLC | AX19659-250mg |
D-Galactose, 2-azido-2-deoxy- |
68733-26-6 | 95% | 250mg |
$334.00 | 2024-04-19 | |
Apollo Scientific | BICL2058-250mg |
2-Azido-2-deoxy-D-galactose |
68733-26-6 | 250mg |
£808.00 | 2025-02-21 |
2-Azido-2-deoxy-D-galactose Related Literature
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
Additional information on 2-Azido-2-deoxy-D-galactose
Recent Advances in the Application of 2-Azido-2-deoxy-D-galactose (CAS: 68733-26-6) in Chemical Biology and Biomedical Research
2-Azido-2-deoxy-D-galactose (CAS: 68733-26-6) is a chemically modified sugar derivative that has garnered significant attention in the field of chemical biology and biomedical research. This compound, characterized by the presence of an azido group at the C-2 position, serves as a versatile tool for metabolic labeling, glycoconjugate synthesis, and the study of glycosylation processes. Recent studies have highlighted its potential in probing cellular pathways, developing targeted therapies, and advancing diagnostic techniques. This research brief aims to synthesize the latest findings related to 2-Azido-2-deoxy-D-galactose, providing a comprehensive overview of its applications and implications in the field.
The primary utility of 2-Azido-2-deoxy-D-galactose lies in its ability to act as a metabolic precursor for the incorporation of azide tags into cellular glycans. This property has been exploited in bioorthogonal chemistry, where the azido group serves as a handle for subsequent conjugation via click chemistry reactions. Recent work by Bertozzi and colleagues has demonstrated the efficacy of this approach in live-cell imaging and glycan profiling, enabling the visualization of dynamic glycosylation changes in real-time. Furthermore, the compound's compatibility with copper-free click chemistry has expanded its use in sensitive biological systems, minimizing cytotoxicity and improving labeling efficiency.
In the realm of drug development, 2-Azido-2-deoxy-D-galactose has emerged as a key building block for the synthesis of glycomimetics and glycoconjugate vaccines. A 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of this compound into tumor-associated carbohydrate antigens, leading to enhanced immune recognition and antitumor responses. The azido functionality allowed for precise conjugation to carrier proteins, resulting in well-defined vaccine constructs with improved stability and immunogenicity. These findings underscore the compound's potential in next-generation vaccine design and cancer immunotherapy.
Recent advances in analytical techniques have further expanded the applications of 2-Azido-2-deoxy-D-galactose. Mass spectrometry-based methods leveraging the azido tag have enabled highly sensitive detection and quantification of galactose-containing glycans in complex biological samples. Additionally, the compound has found utility in surface plasmon resonance (SPR) studies, facilitating the investigation of carbohydrate-protein interactions with unprecedented precision. These methodological innovations have provided new insights into the role of galactosylation in various disease states, including cancer metastasis and inflammatory disorders.
Looking forward, the unique properties of 2-Azido-2-deoxy-D-galactose (CAS: 68733-26-6) position it as a valuable tool for addressing fundamental questions in glycobiology and developing novel therapeutic strategies. Ongoing research is exploring its potential in targeted drug delivery systems, where the azido moiety can serve as an attachment point for payloads such as cytotoxic agents or imaging probes. As the field continues to evolve, this compound is likely to play an increasingly important role in bridging chemical synthesis with biological applications, offering new avenues for understanding and manipulating glycosylation in health and disease.
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